molecular formula C13H18N2O B7460074 4-(aminomethyl)-N-cyclopentylbenzamide

4-(aminomethyl)-N-cyclopentylbenzamide

Cat. No.: B7460074
M. Wt: 218.29 g/mol
InChI Key: NMCOKTLEYLTLOE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-cyclopentylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an aminomethyl (-CH₂NH₂) group at the para position and a cyclopentyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in drug design targeting enzymes or receptors where the aminomethyl group may enhance solubility or binding interactions .

The synthesis of such compounds typically involves benzamidomethylation reactions, where reagents like (benzamidomethyl)triethylammonium chloride are used to introduce the benzamidomethyl moiety to amines or other nucleophiles . The cyclopentyl substituent may be incorporated via nucleophilic substitution or coupling reactions, leveraging the reactivity of the amide nitrogen.

Properties

IUPAC Name

4-(aminomethyl)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCOKTLEYLTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopentylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases, which are involved in various signaling pathways within cells. By binding to the active site of these enzymes, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(aminomethyl)-N-cyclopentylbenzamide are best understood in comparison to analogs with variations in substituents or backbone modifications. Below is a detailed analysis:

Substituent Effects on the Benzamide Core

Compound Name Molecular Formula Molecular Weight Substituent (Position 4) Amide Substituent Key Properties/Findings Source
This compound C₁₃H₁₈N₂O 230.29 Aminomethyl Cyclopentyl Enhanced solubility due to -NH₂; steric bulk from cyclopentyl may limit receptor binding
4-(Aminomethyl)-N-(2-chlorophenyl)benzamide C₁₄H₁₃ClN₂O 260.72 Aminomethyl 2-Chlorophenyl Electron-withdrawing Cl may reduce basicity of the amide nitrogen; higher lipophilicity
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 337.13 Bromo 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects, altering electronic distribution; crystallizes with two molecules per asymmetric unit
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide C₂₃H₂₂N₂O₃ 374.43 [(4-Methoxyphenyl)acetyl]amino 3-Methylphenyl Methoxy group enhances metabolic stability; acetylated side chain may influence pharmacokinetics

Backbone and Functional Group Modifications

  • Cyclohexyl vs. Cyclopentyl Substituents :
    Compounds like 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide () exhibit increased conformational flexibility due to the six-membered cyclohexyl ring compared to the rigid cyclopentyl group. This flexibility may improve binding to larger enzymatic pockets .

  • Aminomethyl vs.

Electronic and Steric Considerations

  • Electron-Donating vs. In contrast, bromo or nitro substituents () withdraw electrons, reducing reactivity at the benzene ring .
  • Steric Effects : The cyclopentyl group introduces steric hindrance, which may limit access to planar binding sites compared to smaller substituents like methyl () or linear chains .

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